molecular formula C49H55ClF2N8O6 B12385313 Ledipasvir-d6 (hydrochloride)

Ledipasvir-d6 (hydrochloride)

カタログ番号: B12385313
分子量: 931.5 g/mol
InChIキー: DDPFJRIMZUVTQU-VAOGAQJGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ledipasvir-d6 (hydrochloride) is a deuterated form of Ledipasvir, which is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can be used as a tracer in pharmacokinetic studies. Ledipasvir-d6 (hydrochloride) is an inhibitor of the HCV nonstructural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions .

準備方法

The synthesis of Ledipasvir-d6 (hydrochloride) involves the incorporation of deuterium into the Ledipasvir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the final product .

Industrial production methods for Ledipasvir-d6 (hydrochloride) are similar to those used for Ledipasvir, with additional steps to incorporate deuterium. These methods include large-scale chemical synthesis, purification, and quality control processes to ensure the consistency and efficacy of the compound .

化学反応の分析

Ledipasvir-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ledipasvir-d6 (hydrochloride) may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

科学的研究の応用

Ledipasvir-d6 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.

    Drug Development: Researchers use Ledipasvir-d6 (hydrochloride) to study the efficacy and safety of new antiviral therapies, as well as to understand the mechanisms of drug resistance.

    Biological Research: The compound is used to investigate the molecular mechanisms of HCV replication and the role of NS5A in viral assembly.

    Industrial Applications: Ledipasvir-d6 (hydrochloride) is used in the development of diagnostic tools and assays for detecting HCV infection .

作用機序

Ledipasvir-d6 (hydrochloride) exerts its antiviral effects by inhibiting the HCV nonstructural protein 5A (NS5A). NS5A is a phosphoprotein that plays a crucial role in viral RNA replication and the assembly of HCV virions. By binding to NS5A, Ledipasvir-d6 (hydrochloride) prevents the hyperphosphorylation of the protein, thereby inhibiting viral replication and reducing the production of infectious virions .

類似化合物との比較

Ledipasvir-d6 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Ledipasvir: The non-deuterated form of Ledipasvir-d6, used in combination with sofosbuvir for the treatment of HCV infection.

    Sofosbuvir: Another direct-acting antiviral agent that inhibits the HCV NS5B polymerase, often used in combination with Ledipasvir.

    Daclatasvir: An HCV NS5A inhibitor similar to Ledipasvir, used in combination with other antiviral agents for the treatment of HCV infection.

The deuterium labeling in Ledipasvir-d6 (hydrochloride) provides advantages in pharmacokinetic studies, as it allows for more precise tracking and analysis of the compound in biological systems .

特性

分子式

C49H55ClF2N8O6

分子量

931.5 g/mol

IUPAC名

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1/i5D3,6D3;

InChIキー

DDPFJRIMZUVTQU-VAOGAQJGSA-N

異性体SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl

正規SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。